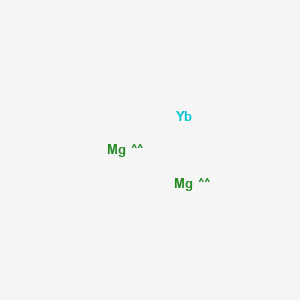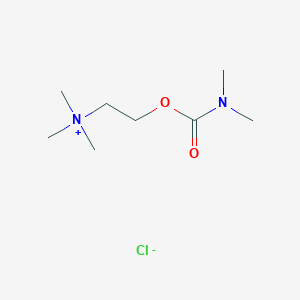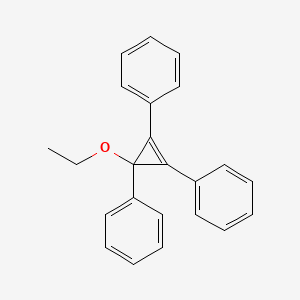
1,1',1''-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene is a complex organic compound characterized by its unique structure, which includes a three-membered cyclopropene ring bonded to three benzene rings and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the ethoxy group. One common method involves the reaction of a tribenzylidene precursor with ethyl diazoacetate under catalytic conditions to form the cyclopropene ring. The reaction is typically carried out in the presence of a transition metal catalyst such as rhodium or copper, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can introduce various functional groups onto the benzene rings.
Applications De Recherche Scientifique
1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropene chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropene ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological targets. The benzene rings can participate in π-π interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’,1’'-(3-Methoxycycloprop-1-ene-1,2,3-triyl)tribenzene
- 1,1’,1’'-(3-Propoxycycloprop-1-ene-1,2,3-triyl)tribenzene
- 1,1’,1’'-(3-Butoxycycloprop-1-ene-1,2,3-triyl)tribenzene
Uniqueness
1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different alkoxy groups. The ethoxy group can also affect the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
13668-03-6 |
|---|---|
Formule moléculaire |
C23H20O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(1-ethoxy-2,3-diphenylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C23H20O/c1-2-24-23(20-16-10-5-11-17-20)21(18-12-6-3-7-13-18)22(23)19-14-8-4-9-15-19/h3-17H,2H2,1H3 |
Clé InChI |
DUFGOPMCDLNQKR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


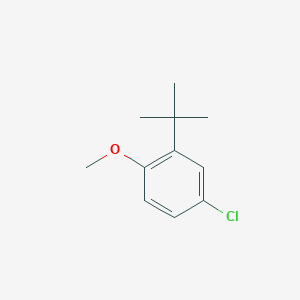


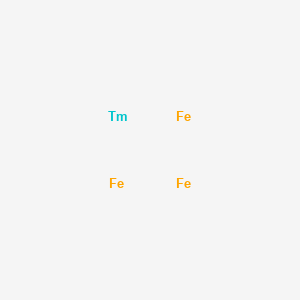


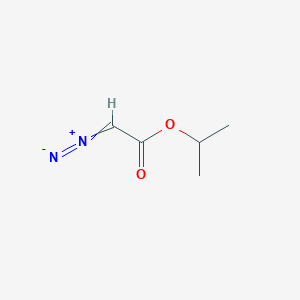



![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
